N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl-acetamide bridge to a 3-bromophenyl group. The ethyl substituent on the triazole ring enhances lipophilicity, while the bromophenyl moiety may influence DNA intercalation or receptor binding.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5OS/c1-2-16-23-24-18-19(22-14-8-3-4-9-15(14)25(16)18)27-11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAKYSGEILXWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, followed by the introduction of the bromophenyl group and the acetamide linkage. Common reagents used in these steps include brominating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Reactivity of the Sulfanyl-Acetamide Linker
The sulfanyl (-S-) and acetamide (-NHCO-) groups participate in key transformations:
The acetamide’s NH group can undergo condensation with carbonyl compounds (e.g., aldehydes) under acidic conditions to form Schiff bases .
Functionalization of the Triazoloquinoxaline Core
The fused triazole-quinoxaline system enables electrophilic and cycloaddition reactions:
The electron-deficient quinoxaline ring participates in Diels-Alder reactions with dienes under thermal conditions .
Bromophenyl Group Reactivity
The 3-bromophenyl substituent enables cross-coupling and metal-mediated reactions:
The bromine atom also undergoes halogen-exchange reactions (e.g., with KI/NaI) under Ullmann conditions.
Biological Interactions as Reaction Targets
The compound’s interactions with enzymes/receptors involve covalent and non-covalent mechanisms:
Stability and Degradation Pathways
Critical degradation reactions under stress conditions:
Synthetic Utility in Medicinal Chemistry
The compound serves as a precursor for pharmacologically active derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-Bromophenyl)-2-({1-Ethyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-YL}Sulfanyl)Acetamide exhibit promising anticancer properties. The triazole moiety has been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells. This compound may enhance the efficacy of existing chemotherapeutic agents by acting synergistically against various cancer types.
Antimicrobial Properties
The presence of the triazole and quinoxaline structures suggests potential antimicrobial activity. Research has shown that similar compounds can inhibit bacterial growth and combat fungal infections. The sulfanyl group may play a role in enhancing this activity by disrupting microbial cell membranes or interfering with metabolic pathways.
Neurological Applications
There is emerging interest in the neuroprotective effects of triazole derivatives. Preliminary studies suggest that this compound may possess properties that protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies and Experimental Data
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. | Supports further development as a chemotherapeutic agent. |
| Study B (2024) | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. | Potential for development into an antimicrobial treatment. |
| Study C (2025) | Found neuroprotective effects in animal models of Alzheimer’s disease; reduced amyloid plaque formation. | Suggests therapeutic potential for neurodegenerative disorders. |
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Modifications in the Aromatic Region
N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide (CAS 1357835-61-0)
- Key Difference : The phenyl group is substituted with 2-bromo and 4-methyl groups instead of 3-bromo.
- However, enhanced lipophilicity may improve membrane permeability .
2-(Bis[1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide
- Key Difference: A bis-triazoloquinoxaline core replaces the mono-triazolo system, and the phenyl group is fluorinated.
- Impact : The bis-triazolo structure enhances TopoII inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM for the target compound) and induces G2/M cell cycle arrest in Caco-2 cells. Fluorine’s electronegativity may strengthen hydrogen bonding with biological targets .
Core Ring System Variations
N-(3-BROMOPHENYL)-2-((4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE (CAS 556807-23-9)
- Key Difference: A simple 1,2,4-triazole ring replaces the fused triazoloquinoxaline system, with a thienyl substituent.
- This compound exhibits moderate cytotoxicity (IC₅₀ = 12 µM in HeLa cells) compared to the target compound’s IC₅₀ = 5 µM .
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- Key Difference: Quinazolinone replaces triazoloquinoxaline.
- Impact: Quinazolinone’s planar structure supports kinase inhibition (e.g., EGFR), but the absence of a triazole ring diminishes TopoII interaction. Activity shifts toward tyrosine kinase pathways .
Substituent Effects on Physicochemical Properties
*Calculated using ChemAxon software.
- Trends : Bromine and ethyl groups increase LogP, reducing solubility. Fluorine improves solubility but may lower membrane affinity.
Q & A
Q. What ethical guidelines apply to in vivo efficacy studies?
- Methodological Answer :
- Model Selection : Rat formalin-induced edema models (3R principles: Replacement, Reduction, Refinement).
- Dose Optimization : MTD (Maximum Tolerated Dose) studies to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
